2-Chloro-4-propoxypyridine

Descripción general

Descripción

Molecular Structure Analysis

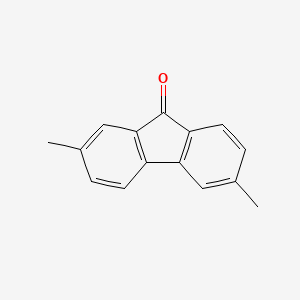

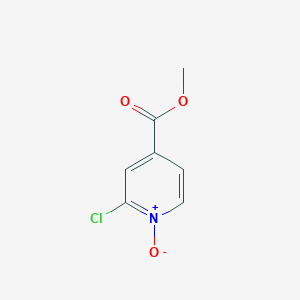

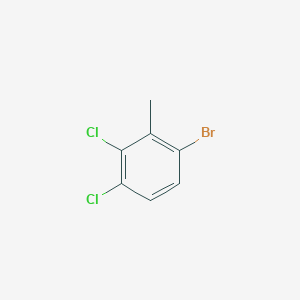

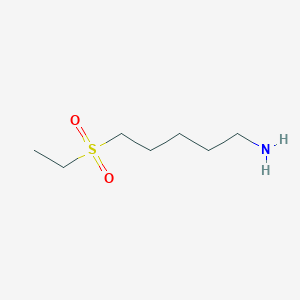

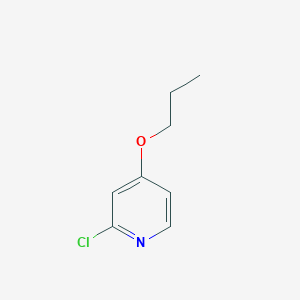

The molecular structure of 2-Chloro-4-propoxypyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a propoxy group at the 4th position. The InChI code for this compound is 1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4-propoxypyridine is a compound with a molecular weight of 171.63 g/mol . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

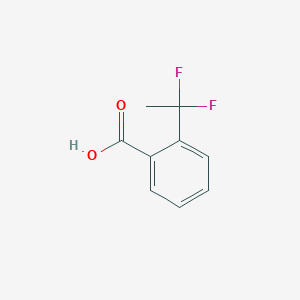

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, closely related to 2-Chloro-4-propoxypyridine, serves as a crucial intermediate for synthesizing highly efficient herbicides such as trifloxysulfuron. The synthesis process involves several steps starting from nicotinamide, optimized to achieve a significant overall yield (Zuo Hang-dong, 2010).

Mechanistic Insights into Dissociation Reactions

Studies on the dissociation reactions of ionized propoxypyridines, including isomers of 2-Chloro-4-propoxypyridine, provide valuable mechanistic insights. These studies, utilizing deuterium labelling and tandem mass spectrometry, reveal the predominant pathways and the formation of ion/neutral complexes, contributing to a deeper understanding of these chemical processes (T. A. Molenaar‐Langeveld et al., 2000).

Enhanced Dienophilicity of Pyridyne Derivatives

Research on 4-alkoxy and 4-thiophenoxypyridynes, derivatives of 2-Chloro-4-propoxypyridine, highlights their exceptional dienophilicity. These compounds, obtained through regioselective lithiation and subsequent reactions, demonstrate significant potential in [4+2] cycloaddition reactions, offering new avenues for synthetic applications (S. Connon & A. F. Hegarty, 2004).

Recyclable Hypervalent Iodine(V) Reagents

The preparation and structural characterization of 2-iodylpyridines, including 2-Chloro-4-propoxypyridine derivatives, have led to the development of recyclable reagents for oxidation reactions. These compounds have shown effectiveness in oxidizing sulfides and alcohols, with potential for recovery and reuse, thereby enhancing sustainability in chemical processes (A. Yoshimura et al., 2011).

Safety And Hazards

While specific safety data for 2-Chloro-4-propoxypyridine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Direcciones Futuras

While specific future directions for 2-Chloro-4-propoxypyridine are not available, catalytic chemistry, which often involves pyridine derivatives, is expected to play a crucial role in sustainable economic development . This includes synthesis of chemicals and materials, energy production and conversion, as well as pollution abatement and environmental protection .

Propiedades

IUPAC Name |

2-chloro-4-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGJQVUVYVQNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-propoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.